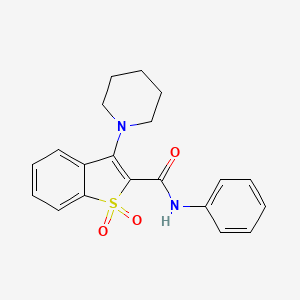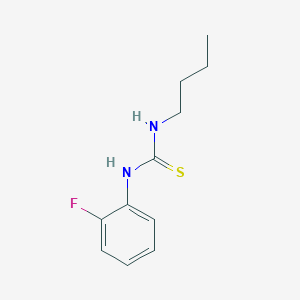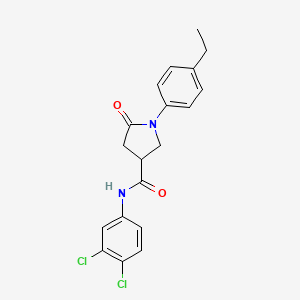
N-phenyl-3-(1-piperidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-3-(1-piperidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide, commonly known as PBTD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PBTD is a member of the benzothiophene family of compounds, which are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of PBTD involves its ability to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell survival and proliferation. PBTD also activates the caspase pathway, which leads to apoptosis in cancer cells. In addition, PBTD has been shown to inhibit the expression of angiogenic factors, which are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
PBTD has been shown to exhibit a wide range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antimicrobial properties. PBTD has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR pathway. PBTD also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, PBTD has been shown to exhibit antimicrobial properties by inhibiting the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PBTD is its potent antitumor activity against a variety of cancer cell lines. PBTD has also been shown to exhibit anti-inflammatory and antimicrobial properties, which make it a promising therapeutic agent for a wide range of diseases. However, one of the limitations of PBTD is its toxicity at high doses, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the study of PBTD. One area of research is the development of more potent analogs of PBTD that exhibit lower toxicity and higher antitumor activity. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of PBTD, which will provide valuable information for the development of clinical trials. Finally, the use of PBTD in combination with other therapeutic agents, such as chemotherapy and immunotherapy, is an area of research that holds great promise for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of PBTD involves a multistep process that begins with the reaction of 2-bromoaniline with piperidine to form N-(1-piperidinyl)-2-bromoaniline. This intermediate is then reacted with 2-mercaptobenzoic acid to form N-(1-piperidinyl)-2-(benzoic acidthio)-aniline. The final step involves the oxidation of this intermediate with hydrogen peroxide to form N-phenyl-3-(1-piperidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide.
Aplicaciones Científicas De Investigación
PBTD has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that PBTD exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. PBTD has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Propiedades
IUPAC Name |
1,1-dioxo-N-phenyl-3-piperidin-1-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-20(21-15-9-3-1-4-10-15)19-18(22-13-7-2-8-14-22)16-11-5-6-12-17(16)26(19,24)25/h1,3-6,9-12H,2,7-8,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKZJHIBAPAUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Dioxo-N-phenyl-3-(piperidin-1-YL)-1lambda6-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956518.png)
![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4956530.png)
![N-(2-bromo-4,6-difluorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956535.png)

![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol](/img/structure/B4956559.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4956564.png)
![ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4956569.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)-N'-phenylthiourea](/img/structure/B4956574.png)
![4-[(4-chlorobenzyl)oxy]-N-(2-chlorophenyl)-3-methoxybenzamide](/img/structure/B4956575.png)
![2-(2-bromophenyl)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4956577.png)

![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4956590.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)
![ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate](/img/structure/B4956608.png)